molecular formula C15H18N2O4S B2666482 N-[4-(3-Ethylsulfonylazetidine-1-carbonyl)phenyl]prop-2-enamide CAS No. 2361861-23-4

N-[4-(3-Ethylsulfonylazetidine-1-carbonyl)phenyl]prop-2-enamide

カタログ番号 B2666482
CAS番号: 2361861-23-4
分子量: 322.38
InChIキー: GTOWRPPHMBGGFR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[4-(3-Ethylsulfonylazetidine-1-carbonyl)phenyl]prop-2-enamide, commonly known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC). It was developed by AstraZeneca and was approved by the US Food and Drug Administration (FDA) in 2015. AZD9291 is known for its high selectivity for mutant EGFR, which makes it a promising therapeutic agent for NSCLC patients.

作用機序

AZD9291 is a highly selective inhibitor of mutant N-[4-(3-Ethylsulfonylazetidine-1-carbonyl)phenyl]prop-2-enamide, which is commonly found in NSCLC patients. It works by irreversibly binding to the ATP-binding site of the mutant N-[4-(3-Ethylsulfonylazetidine-1-carbonyl)phenyl]prop-2-enamide, inhibiting its downstream signaling pathways and leading to cell death. AZD9291 has been shown to be highly effective in inhibiting the growth of N-[4-(3-Ethylsulfonylazetidine-1-carbonyl)phenyl]prop-2-enamide-mutant NSCLC cells, including those with the T790M mutation, which is known to confer resistance to first-generation N-[4-(3-Ethylsulfonylazetidine-1-carbonyl)phenyl]prop-2-enamide TKIs.
Biochemical and Physiological Effects:
AZD9291 has been shown to have several biochemical and physiological effects, including the inhibition of N-[4-(3-Ethylsulfonylazetidine-1-carbonyl)phenyl]prop-2-enamide signaling pathways, induction of apoptosis, and inhibition of cell proliferation. AZD9291 has also been shown to have a favorable safety profile compared to other N-[4-(3-Ethylsulfonylazetidine-1-carbonyl)phenyl]prop-2-enamide TKIs, with fewer side effects such as skin rash and diarrhea.

実験室実験の利点と制限

One advantage of using AZD9291 in lab experiments is its high selectivity for mutant N-[4-(3-Ethylsulfonylazetidine-1-carbonyl)phenyl]prop-2-enamide, which makes it a promising therapeutic agent for NSCLC patients. Another advantage is its favorable safety profile, which makes it a suitable candidate for clinical trials. However, one limitation of using AZD9291 in lab experiments is its high cost, which may limit its availability for research purposes.

将来の方向性

Several future directions for research on AZD9291 include the identification of biomarkers that can predict response to treatment, the development of combination therapies that can enhance its efficacy, and the investigation of its potential use in other types of cancer. Other future directions include the development of more potent and selective N-[4-(3-Ethylsulfonylazetidine-1-carbonyl)phenyl]prop-2-enamide TKIs and the investigation of alternative treatment strategies for NSCLC patients who develop resistance to N-[4-(3-Ethylsulfonylazetidine-1-carbonyl)phenyl]prop-2-enamide TKIs.

合成法

The synthesis of AZD9291 involves several steps, including the preparation of 3-ethylsulfonylazetidine, which is then reacted with 4-(chloromethyl)phenyl isocyanate to form N-[4-(3-ethylsulfonylazetidine-1-carbonyl)phenyl]carbamate. This intermediate is then reacted with propargyl bromide to form N-[4-(3-ethylsulfonylazetidine-1-carbonyl)phenyl]prop-2-enamide.

科学的研究の応用

AZD9291 has been extensively studied in preclinical and clinical trials for its efficacy in the treatment of NSCLC. Several studies have shown that AZD9291 is highly effective in inhibiting N-[4-(3-Ethylsulfonylazetidine-1-carbonyl)phenyl]prop-2-enamide-mutant NSCLC cells and has a favorable safety profile compared to other N-[4-(3-Ethylsulfonylazetidine-1-carbonyl)phenyl]prop-2-enamide TKIs. AZD9291 has also been shown to have a longer progression-free survival and a higher response rate compared to first-generation N-[4-(3-Ethylsulfonylazetidine-1-carbonyl)phenyl]prop-2-enamide TKIs.

特性

IUPAC Name

N-[4-(3-ethylsulfonylazetidine-1-carbonyl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4S/c1-3-14(18)16-12-7-5-11(6-8-12)15(19)17-9-13(10-17)22(20,21)4-2/h3,5-8,13H,1,4,9-10H2,2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTOWRPPHMBGGFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1CN(C1)C(=O)C2=CC=C(C=C2)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(3-Ethylsulfonylazetidine-1-carbonyl)phenyl]prop-2-enamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。